1-[(3-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
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Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable alkylating agent.
Introduction of the 3-fluorobenzenesulfonyl group: This step involves the sulfonylation of the piperazine core using 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-methylphenylmethyl group: This can be done by reacting the intermediate with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
- 1-(3-Bromobenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
- 1-(3-Methylbenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C18H21FN2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)24(22,23)18-4-2-3-17(19)13-18/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
WEXCABGQCZPIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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